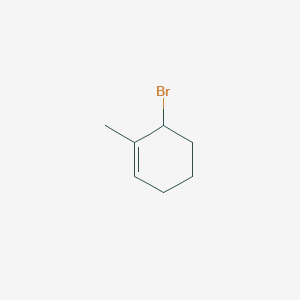

6-Bromo-1-methylcyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-methylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPQJEUVZUTALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306222 | |

| Record name | 6-bromo-1-methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40648-23-5 | |

| Record name | NSC174671 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-1-methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methylcyclohexene is a versatile allylic bromide, a class of organic compounds recognized for their utility as intermediates in the synthesis of complex molecules. Its strategic placement of a bromine atom adjacent to a trisubstituted double bond makes it a valuable synthon for introducing functionality and building molecular complexity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and safety considerations. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Physical Properties

While specific, experimentally determined physical properties for this compound are not extensively documented in readily available literature, predictions based on its structure and data from similar compounds provide valuable estimates. These properties are crucial for handling, reaction setup, and purification of the compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | - |

| Molecular Weight | 175.07 g/mol | [1] |

| Boiling Point | 166.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.325 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.513 (Predicted) | [2] |

| Flash Point | 60.7 °C (Predicted) | [2] |

| LogP | 2.88 (Predicted) | [2] |

Note: The physical properties listed above are largely predicted and should be used as estimations. Experimental verification is recommended for precise applications.

Solubility

Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in a range of common organic solvents.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Dichloromethane | Soluble |

| Diethyl ether | Soluble |

| Tetrahydrofuran | Soluble |

| Acetone | Soluble |

| Methanol | Slightly Soluble |

| Ethanol | Slightly Soluble |

| Water | Insoluble |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the allylic bromide functional group. This structural feature renders the compound susceptible to a variety of transformations, most notably nucleophilic substitution and elimination reactions.

Synthesis

The primary route for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene.[3] This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide.[3][4][5]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

The reaction proceeds via a free-radical chain mechanism.[3] The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene to form a resonance-stabilized allylic radical. The subsequent reaction of this radical with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) yields the desired product.[5] It is important to note that allylic bromination can sometimes lead to a mixture of isomeric products due to the delocalization of the radical intermediate.[6][7]

Nucleophilic Substitution Reactions

As an allylic halide, this compound is a good substrate for nucleophilic substitution reactions.[3] It can undergo both Sₙ1 and Sₙ2 type reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The ability of the allylic system to stabilize a carbocation intermediate makes the Sₙ1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism.

Diagram 2: Nucleophilic Substitution of this compound

Caption: General nucleophilic substitution pathway.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form dienes. The regioselectivity of the elimination will depend on the accessibility of the protons on the adjacent carbon atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely reported. However, a general procedure for the allylic bromination of an alkene using NBS can be adapted.

Synthesis of this compound (General Procedure)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a suitable inert solvent such as carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN) to the solution.

-

Reaction Conditions: Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction. Monitor the reaction progress by TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the organic layer with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any remaining bromine), and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.[8]

Diagram 3: Experimental Workflow for Synthesis and Purification

References

- 1. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 40648-23-5 | Benchchem [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. youtube.com [youtube.com]

- 8. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]

6-Bromo-1-methylcyclohexene CAS number and molecular structure

An In-depth Technical Guide to 6-Bromo-1-methylcyclohexene

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, synthetic protocols, and key reactivity patterns.

Compound Identification and Structure

This compound is a halogenated cyclic alkene. Its structure consists of a cyclohexene (B86901) ring with a methyl group at the C1 position and a bromine atom at the C6 (allylic) position.

The key identifiers and structural representations for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 40648-23-5 | [1][2][3] |

| Molecular Formula | C₇H₁₁Br | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Weight | 175.07 g/mol | [4] |

| Canonical SMILES | CC1=CCCCC1Br | [4] |

| InChI | InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | [4] |

| InChIKey | SWPQJEUVZUTALE-UHFFFAOYSA-N | [4] |

Physicochemical Properties

This table outlines the key computed and experimental physicochemical properties of this compound.

| Property | Value |

| Boiling Point | 166.7°C at 760 mmHg |

| Density | 1.325 g/cm³ |

| Flash Point | 60.7°C |

| Refractive Index | 1.513 |

| Vapor Pressure | 2.3±0.3 mmHg at 25°C (Predicted) |

| LogP | 2.88010 |

Synthesis and Reactivity

The bromine atom in this compound is located at an allylic position, which significantly influences its reactivity, particularly in nucleophilic substitution reactions.[1] This structural feature allows for mechanistic pathways such as SN1' and SN2'.[1]

Experimental Protocols

a) Synthesis via Allylic Bromination of 1-Methylcyclohexene

A primary method for synthesizing this compound is through the allylic bromination of 1-methylcyclohexene, often using N-Bromosuccinimide (NBS) and a radical initiator.[1] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[1]

Detailed Methodology:

-

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator (e.g., AIBN), to generate a bromine radical.

-

Propagation Step 1 (Hydrogen Abstraction): The bromine radical abstracts an allylic hydrogen atom from 1-methylcyclohexene. This forms a resonance-stabilized allylic radical intermediate.[1]

-

Propagation Step 2 (Bromine Transfer): The allylic radical reacts with a molecule of NBS to yield the allylic bromide product and a succinimidyl radical, which continues the chain reaction.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove succinimide. The filtrate is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product, which may contain isomeric byproducts due to the different allylic positions, is purified using techniques like fractional distillation or column chromatography.

b) Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane

An alternative route involves a two-step process starting from 1-methylcyclohexene.[1]

Detailed Methodology:

-

Bromination of the Alkene: Molecular bromine (Br₂) is added across the double bond of 1-methylcyclohexene in an inert solvent (e.g., dichloromethane) to form 1,2-dibromo-1-methylcyclohexane.[1] This reaction is a highly regioselective electrophilic addition.[1]

-

Base-Induced Elimination: The resulting vicinal dibromide is then treated with a base to induce an elimination reaction (dehydrohalogenation), forming the desired this compound.[1] The choice of base and reaction conditions is critical to control the regioselectivity of the elimination.

Visualized Synthesis Pathway

The following diagram illustrates the logical relationship in the synthesis of this compound and its isomers from 1-methylcyclohexene via allylic bromination.

Caption: Allylic bromination of 1-methylcyclohexene leads to a resonance-stabilized radical intermediate, resulting in a mixture of isomeric products.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 6-bromo-1-methylcyclohex-1-ene

This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 6-bromo-1-methylcyclohex-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of systematic naming conventions.

Fundamental Principles of Cycloalkene Nomenclature

The systematic naming of substituted cycloalkenes follows a set of prioritized rules established by IUPAC. These rules ensure that every distinct chemical structure has a unique and unambiguous name. The core principles involve identifying the parent hydrocarbon, numbering the carbon atoms of the ring, identifying and locating substituents, and assembling the name in the correct alphabetical and numerical order.

For cycloalkenes, the double bond is the principal functional group and is given priority in numbering. The carbons of the double bond are assigned the locants '1' and '2'. The direction of numbering is determined by the position of the substituents on the ring.[1][2]

Step-by-Step Nomenclature for 6-bromo-1-methylcyclohex-1-ene

The correct IUPAC name for the given compound is 6-bromo-1-methylcyclohex-1-ene . The derivation of this name is a logical process based on the established rules.

Step 1: Identification of the Parent Hydrocarbon The core structure is a six-membered carbon ring containing one double bond, which is identified as a cyclohexene (B86901).

Step 2: Numbering the Cyclohexene Ring The primary rule for numbering a cycloalkene is to assign the carbons of the double bond the lowest possible numbers, which are always 1 and 2.[1][2][3] In this specific molecule, one of the carbons of the double bond is substituted with a methyl group. When a substituent is present on one of the double-bonded carbons, that carbon is assigned the locant '1'.[3][4]

Therefore, the carbon atom bearing the methyl group is designated as C1. The other carbon of the double bond is consequently C2. The numbering must proceed through the double bond, so the direction is now set.

Step 3: Locating the Substituents With the numbering of the ring established (C1 being the methyl-substituted carbon and C2 being the other double-bonded carbon), the position of the bromine atom is determined by continuing the numbering around the ring. This places the bromine atom at the C6 position.

An alternative numbering scheme, starting with the methyl-substituted carbon as C1 but proceeding in the opposite direction around the ring, would place the bromine at C3. However, the rule is to number in the direction that gives the substituents the lowest possible locants at the first point of difference. In this case, numbering through the double bond is the established convention. The correct numbering gives the substituents at positions 1 and 6.

Step 4: Assembling the Final Name The substituents are listed in alphabetical order, not numerical order.[5][6][7] Therefore, "bromo" precedes "methyl" in the name. The locant for each substituent is placed before its name.

The final assembled IUPAC name is 6-bromo-1-methylcyclohex-1-ene .

The following diagram illustrates the logical workflow for determining the IUPAC name.

Summary of IUPAC Rules for Substituted Cycloalkenes

The key rules from IUPAC for the nomenclature of substituted cycloalkenes are summarized in the table below for easy reference.

| Rule ID | Rule Description | Application to 6-bromo-1-methylcyclohex-1-ene |

| 1 | The parent chain is the cyclic structure containing the double bond. | The parent is cyclohexene . |

| 2 | The carbon atoms of the double bond are assigned the locants 1 and 2.[1][2] | The double bond carbons are C1 and C2. |

| 3 | If a substituent is attached to one of the double-bonded carbons, that carbon is assigned locant 1.[3][4] | The carbon with the methyl group is C1. |

| 4 | Numbering proceeds through the double bond and then around the ring to give the other substituents the lowest possible locants. | Numbering proceeds from C1 (with methyl) to C2, resulting in the bromo group at C6. |

| 5 | Substituents are listed in alphabetical order, preceded by their locants.[5][6] | "Bromo" comes before "methyl". |

| 6 | The position of the double bond is indicated by the lower-numbered carbon, unless it is at position 1, in which case it is often omitted in the parent name for cyclic systems. | The name is cyclohex-1-ene, often simplified to cyclohexene in the final name as the '1' is implied. |

Visualization of Numbering Priority

The decision-making process for numbering the ring can be visualized as a logical flow. The primary consideration is the double bond, followed by the substituents on the double bond, and then the remaining substituents.

This technical guide has detailed the systematic application of IUPAC nomenclature rules to arrive at the unambiguous name for 6-bromo-1-methylcyclohex-1-ene. Adherence to these principles is crucial for clear communication in scientific and developmental contexts.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. Organic Nomenclature [www2.chemistry.msu.edu]

- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

Synthesis of 6-Bromo-1-methylcyclohexene from 1-methylcyclohexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 6-bromo-1-methylcyclohexene from 1-methylcyclohexene via a free-radical allylic bromination. The core of this transformation involves the use of N-bromosuccinimide (NBS) as a selective brominating agent in the presence of a radical initiator. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol adapted from a similar well-established procedure, and a discussion on the potential product distribution. Furthermore, it includes a summary of spectroscopic data for the starting material and predicted data for the product to aid in characterization.

Introduction

Allylic bromination is a fundamental transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for subsequent nucleophilic substitutions and other modifications in the development of complex molecules, including pharmaceutical intermediates. The synthesis of this compound from 1-methylcyclohexene is a prime example of this strategic functionalization. The reaction is typically achieved using N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, thus favoring allylic substitution over electrophilic addition to the double bond.[1]

Reaction Mechanism and Regioselectivity

The allylic bromination of 1-methylcyclohexene with NBS proceeds through a free-radical chain mechanism.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

The propagation phase involves two key steps:

-

A bromine radical abstracts an allylic hydrogen from 1-methylcyclohexene. This step is highly regioselective, favoring the abstraction of a hydrogen that leads to the most stable radical intermediate. In the case of 1-methylcyclohexene, abstraction of a hydrogen from the C6 position results in a resonance-stabilized allylic radical.

-

This allylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which continues the chain reaction.[1]

A critical aspect of this reaction is the regioselectivity. The allylic radical intermediate possesses two resonance structures, which can lead to the formation of a mixture of isomeric products. In the case of 1-methylcyclohexene, the primary allylic radical can lead to both this compound and 3-bromo-1-methylcyclohexene. The final product ratio is dependent on the relative stability of the products and the steric hindrance at the reaction sites.[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-documented procedure for the allylic bromination of cyclohexene.[3]

Materials and Equipment:

-

1-methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized from water

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclohexene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride.

-

Reaction Execution: Stir the mixture at room temperature for a period, then slowly heat to reflux. Maintain the reflux for several hours, monitoring the reaction progress by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can then be purified by vacuum distillation to yield the desired this compound as a colorless oil.[3]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters (Adapted from Cyclohexene Bromination)

| Reagent/Parameter | Molar Ratio (to NBS) | Suggested Quantity |

| 1-methylcyclohexene | ~3 | (Calculated based on NBS) |

| N-Bromosuccinimide | 1 | (Limiting Reagent) |

| Benzoyl Peroxide | ~0.01 | (Catalytic) |

| Carbon Tetrachloride | - | Sufficient to dissolve reactants |

| Reflux Time | - | ~3.5 hours |

Table 2: Physical and Spectroscopic Data of Starting Material and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) (CDCl₃) | ¹³C NMR (δ, ppm) (CDCl₃) | IR (cm⁻¹) |

| 1-methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 | ~5.38 (t, 1H), ~1.96 (m, 2H), ~1.89 (m, 2H), ~1.63 (m, 2H), ~1.61 (s, 3H), ~1.54 (m, 2H)[4] | ~134.4, ~121.5, ~30.1, ~25.5, ~23.0, ~22.4, ~22.3[5] | ~3020, 2925, 1670, 1440 |

| This compound | C₇H₁₁Br | 175.07 | 166.7 (Predicted)[6] | (Predicted) | (Predicted) | (Predicted) |

Mandatory Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway of the Radical Reaction

Caption: Radical chain reaction mechanism for allylic bromination.

Conclusion

The synthesis of this compound from 1-methylcyclohexene is a practical and efficient method for introducing a bromine atom at the allylic position. The use of N-bromosuccinimide is key to achieving high selectivity for substitution over addition. While the potential for the formation of isomeric products exists due to the resonance-stabilized radical intermediate, the reaction conditions can be optimized to favor the desired product. This guide provides a solid foundation for researchers and drug development professionals to carry out this important synthetic transformation. Further experimental investigation is warranted to determine the precise yield and spectroscopic characteristics of the product mixture for this specific substrate.

References

- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 3. syntheticpages.org [syntheticpages.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]

allylic bromination of 1-methylcyclohexene to yield 6-Bromo-1-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allylic bromination of 1-methylcyclohexene to yield 6-bromo-1-methylcyclohexene. This reaction is a cornerstone of synthetic organic chemistry, offering a powerful method for the selective functionalization of alkenes, a critical process in the development of novel pharmaceutical compounds. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the resulting product.

Reaction Overview and Mechanism

The allylic bromination of 1-methylcyclohexene is most effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide.[1][2] This method, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism, which allows for the selective substitution of a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond) with a bromine atom, minimizing competing addition reactions across the double bond.[1][2]

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This highly reactive species then abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. In the case of 1-methylcyclohexene, there are three potential allylic positions. Abstraction of a hydrogen from the C6 position is favored as it leads to the formation of a resonance-stabilized tertiary allylic radical. This radical intermediate can then react with a bromine source (Br₂) generated in situ from the reaction of HBr with NBS, to form the final product, this compound. The resonance stabilization of the allylic radical is a key driving force for the selectivity of this reaction.

Due to the nature of the resonance-stabilized intermediate, a mixture of isomeric products is possible. However, the formation of this compound is generally favored.

Experimental Protocol

The following protocol is a representative procedure for the allylic bromination of 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Apparatus for vacuum filtration

-

Apparatus for distillation

Procedure:

-

In a round-bottom flask, dissolve 1-methylcyclohexene in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the succinimide (B58015) byproduct by vacuum filtration.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound. Please note that specific spectroscopic data can vary slightly depending on the solvent and instrument used.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [3] |

| Molecular Weight | 175.07 g/mol | [3] |

| Boiling Point | 166.7°C at 760 mmHg | [4] |

| Density | 1.325 g/cm³ | [4] |

| Refractive Index | 1.513 | [4] |

| ¹H NMR (CDCl₃, ppm) | Predicted values: δ 5.5-6.0 (m, 1H, C=CH), 4.5-5.0 (m, 1H, CHBr), 2.0-2.5 (m, 2H, allylic CH₂), 1.6-2.0 (m, 4H, ring CH₂), 1.7 (s, 3H, CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | Predicted values: δ 130-140 (C=C), 120-130 (C=C), 50-60 (CHBr), 20-40 (ring CH₂), 20-25 (CH₃) | |

| IR (cm⁻¹) | Predicted characteristic peaks: ~3020 (C=C-H stretch), ~2930 (C-H stretch), ~1650 (C=C stretch), ~600-700 (C-Br stretch) |

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the free-radical chain mechanism of the allylic bromination of 1-methylcyclohexene with NBS.

Caption: Free-radical chain mechanism of allylic bromination.

Experimental Workflow

This diagram outlines the major steps involved in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

In-depth Technical Guide on the Resonance Stabilization of the Allylic Radical in the Synthesis of 6-Bromo-1-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1-methylcyclohexene, with a core focus on the principles of resonance stabilization that govern the formation of the key allylic radical intermediate. This document details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and visualizes the process for enhanced understanding.

Introduction

The synthesis of this compound is a classic example of an allylic bromination reaction, a fundamental transformation in organic chemistry. This reaction is of significant interest to researchers and drug development professionals as it introduces a halogen at a strategic position, allowing for further functionalization in the synthesis of complex molecules. The regioselectivity of this reaction is critically dependent on the stability of the intermediate allylic radical, which is significantly influenced by resonance.

The Role of Resonance in the Allylic Radical Intermediate

The mechanism of allylic bromination of 1-methylcyclohexene with a reagent such as N-bromosuccinimide (NBS) proceeds through a free radical chain reaction.[1] The key step in determining the product distribution is the abstraction of a hydrogen atom from an allylic position to form a resonance-stabilized allylic radical.

In the case of 1-methylcyclohexene, there are two primary allylic positions from which a hydrogen atom can be abstracted: the methyl group (C7) and the methylene (B1212753) group on the ring (C6). Abstraction of a hydrogen atom from the C6 position leads to the formation of a secondary allylic radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the C6 and C2 positions of the cyclohexene (B86901) ring. This delocalization can be represented by two resonance structures.

The stability of this allylic radical is the driving force for the selectivity of the reaction.[2] The bromine radical, generated from NBS, will preferentially abstract the allylic hydrogen over the vinylic or other alkyl hydrogens due to the lower bond dissociation energy of the allylic C-H bond, a direct consequence of the stability of the resulting radical.

Reaction Mechanism and Experimental Protocol

The synthesis of this compound is typically achieved through the reaction of 1-methylcyclohexene with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride (CCl₄).

Experimental Protocol

The following is a representative experimental protocol for the allylic bromination of 1-methylcyclohexene.

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by the light from a sunlamp or a heat lamp.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and is replaced by succinimide (B58015), which is less dense and will float on the surface.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic by-products.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Physical Properties of 1-Methylcyclohexene and this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 | 0.81 |

| This compound | C₇H₁₁Br | 175.07 | 166.7 at 760 mmHg | 1.325 |

Table 2: Spectroscopic Data for 1-Methylcyclohexene and this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Methylcyclohexene | ~5.38 (t, 1H, olefinic H), ~1.96 (m, 2H, allylic CH₂), ~1.89 (m, 2H, allylic CH₂), ~1.63 (m, 2H, CH₂), ~1.61 (s, 3H, methyl H), ~1.54 (m, 2H, CH₂)[3][4] | 134.1 (C1), 121.5 (C2), 30.1 (C3), 25.5 (C4), 22.8 (C5), 22.4 (C6), 23.2 (CH₃)[4] |

| This compound | Data not available in the searched literature. | Data not available in the searched literature. |

Note: Specific, experimentally verified NMR data for this compound was not available in the searched resources. The data for 1-methylcyclohexene is provided for comparison.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and logical relationships in the synthesis of this compound.

Caption: Resonance stabilization of the allylic radical.

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of this compound via allylic bromination is a powerful method for introducing functionality into a cyclohexene ring system. The regiochemical outcome of this reaction is fundamentally governed by the formation and resonance stabilization of the allylic radical intermediate. A thorough understanding of this principle is essential for predicting and controlling the products of such reactions, which is of paramount importance in the fields of organic synthesis and drug development. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.

References

- 1. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. benchchem.com [benchchem.com]

- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Spectroscopic Data of 6-Bromo-1-methylcyclohexene: A Technical Guide

Introduction

6-Bromo-1-methylcyclohexene is a halogenated unsaturated cyclic hydrocarbon. The presence of a bromine atom at the allylic position, adjacent to the carbon-carbon double bond, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation of this compound is critical for its application in research and development. This technical guide provides a summary of its physical properties and an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, using 1-methylcyclohexene as a reference.

Physicochemical Properties of this compound

While detailed spectroscopic data is limited, some basic physicochemical properties have been reported.

| Property | Value |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 166.7 °C at 760 mmHg (Predicted) |

| Density | 1.325 g/cm³ (Predicted) |

| Refractive Index | 1.513 (Predicted) |

Predicted Spectroscopic Data (Based on 1-Methylcyclohexene)

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known data for 1-methylcyclohexene, with anticipated shifts due to the presence of the bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments. The presence of the electronegative bromine atom at the allylic position (C6) will cause a significant downfield shift for the proton attached to that carbon.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Vinylic Proton (-C=CH-) | ~5.5 - 5.8 | m | 1H |

| Allylic Proton (-CHBr-) | ~4.2 - 4.5 | m | 1H |

| Allylic Protons (-C=C-CH₂-) | ~2.0 - 2.3 | m | 2H |

| Methyl Protons (-CH₃) | ~1.6 - 1.7 | s | 3H |

| Cyclohexane Ring Protons | ~1.7 - 2.2 | m | 4H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum will provide information on the different carbon environments. The carbon atom bonded to bromine (C6) will be significantly shifted downfield.[1]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Quaternary Alkene Carbon (C1) | ~130 - 135 |

| Tertiary Alkene Carbon (C2) | ~125 - 130 |

| Allylic Carbon (-CHBr-) (C6) | ~50 - 60 |

| Allylic Carbon (-C=C-CH₂-) (C3) | ~25 - 35 |

| Methyl Carbon (-CH₃) | ~20 - 25 |

| Cyclohexane Ring Carbons (C4, C5) | ~20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (alkene) | ~1640 - 1680 | Medium |

| =C-H Stretch (vinylic) | ~3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Strong |

| C-Br Stretch | ~500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[2]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 174/176 | [M]⁺ (Molecular Ion) | Isotopic peaks for ⁷⁹Br and ⁸¹Br |

| 95 | [M - Br]⁺ | Loss of bromine radical |

| 81 | [M - Br - CH₂]⁺ or Retro-Diels-Alder fragment | Further fragmentation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of allylic bromides is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[3][4][5][6]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a non-polar solvent such as carbon tetrachloride (CCl₄).[6]

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.[4]

-

The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.[3]

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy [9][10][11][12]

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry [13][14][15][16]

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using spectroscopic methods.

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound using various spectroscopic techniques.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclohexene, 1-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. fiveable.me [fiveable.me]

- 16. chem.libretexts.org [chem.libretexts.org]

The Enhanced Reactivity of Allylic Halides: A Deep Dive into 6-Bromo-1-methylcyclohexene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic halides are a class of organic compounds that exhibit unique and enhanced reactivity in comparison to their saturated counterparts. This heightened reactivity is attributed to the presence of a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif allows for resonance stabilization of intermediates and transition states, opening up a variety of reaction pathways. 6-Bromo-1-methylcyclohexene is a prime example of an allylic halide, and understanding its reactivity is crucial for its application in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This technical guide will provide a comprehensive overview of the core principles governing the reactivity of this compound, including its synthesis, characteristic reactions, and the factors that influence its chemical behavior.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the allylic bromination of 1-methylcyclohexene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄). This reaction is known as the Wohl-Ziegler reaction and proceeds via a free-radical chain mechanism.[1][2][3]

The key to the selectivity of allylic bromination over the addition of bromine across the double bond is maintaining a low concentration of bromine (Br₂) in the reaction mixture. NBS serves as a source of bromine radicals by reacting with trace amounts of HBr to generate a low, steady concentration of Br₂.[4] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene, leading to the formation of a resonance-stabilized allylic radical. This radical intermediate can then react with a bromine molecule to yield the allylic bromide product and another bromine radical, which propagates the chain reaction.[1]

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. The presence of the adjacent double bond significantly influences the mechanism and rate of these reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, Sₙ1', and Sₙ2')

Allylic halides like this compound are adept at undergoing both Sₙ1 and Sₙ2 reactions, often at accelerated rates compared to their non-allylic counterparts.[5]

-

Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo Sₙ1 reactions. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for this step.[6] A notable feature of Sₙ1 reactions with unsymmetrical allylic halides is the potential for the nucleophile to attack at either of the carbons bearing the delocalized positive charge, leading to a mixture of products. This is also known as an Sₙ1' reaction.[7][8]

-

Sₙ2 Reactions: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 pathway is favored. The enhanced rate of Sₙ2 reactions in allylic systems is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond.[5] Similar to Sₙ1 reactions, a nucleophile can also attack the γ-carbon of the allylic system in a concerted fashion, displacing the leaving group from the α-carbon. This is known as the Sₙ2' mechanism.[7][8]

Elimination Reactions (E1 and E2)

In the presence of a base, this compound can undergo elimination reactions to form a conjugated diene.

-

E1 Reactions: E1 reactions proceed through the same resonance-stabilized allylic carbocation intermediate as Sₙ1 reactions. A weak base can then abstract a proton from a carbon adjacent to the carbocation to form a double bond. E1 reactions often compete with Sₙ1 reactions.[1]

-

E2 Reactions: A strong, bulky base will favor the E2 mechanism, which is a concerted process where the base removes a proton and the leaving group departs simultaneously. For the E2 reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar conformation.[9] The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[10]

Data Presentation

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁Br | [11] |

| Molecular Weight | 175.07 g/mol | [11] |

| IUPAC Name | This compound | [11] |

| CAS Number | 40648-23-5 | [11] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylcyclohexene (Precursor)

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||

| Chemical Shift (ppm) | Multiplicity | Carbon Type | Chemical Shift (ppm) |

| ~5.38 | t | Olefinic C-H | Not specified |

| ~1.96 | m | Allylic CH₂ | Not specified |

| ~1.89 | m | Allylic CH₂ | Not specified |

| ~1.63 | m | CH₂ | Not specified |

| ~1.61 | s | Methyl C-H | Not specified |

| ~1.54 | m | CH₂ | Not specified |

Data sourced from BenchChem's comparative guide on methylcyclohexene isomers.[12]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and a subsequent nucleophilic substitution reaction. These are based on established methodologies for similar compounds.

Protocol 1: Synthesis of this compound via Allylic Bromination (Wohl-Ziegler Reaction)

-

Materials:

-

1-Methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or a 250W sunlamp

-

Anhydrous sodium carbonate

-

-

Procedure:

-

To a dry, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclohexene (1.0 eq) and anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (or irradiate with a sunlamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser succinimide (B58015) precipitates to the bottom of the flask.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Protocol 2: Nucleophilic Substitution with Sodium Azide (B81097) (Representative Sₙ2 Reaction)

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude allylic azide.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Mandatory Visualization

Caption: Reaction pathways of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 40648-23-5 | Benchchem [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 11. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to the Structural Analysis of 6-Bromo-1-methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1-methylcyclohexene is a substituted cyclohexene (B86901) of interest in organic synthesis and potential pharmaceutical applications. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, and intermolecular interactions. This technical guide outlines a comprehensive computational methodology for the detailed theoretical and computational investigation of this compound. In the absence of direct experimental data in the literature for this specific molecule, this document provides a robust framework based on established computational protocols for analogous substituted cyclohexenes. This guide details a systematic approach, including conformational analysis, geometry optimization, and the calculation of key structural parameters. All quantitative data presented are illustrative, based on expected values from studies of structurally related compounds, and are organized into clear, comparative tables. Methodological workflows and conformational relationships are visualized using Graphviz to ensure clarity and reproducibility for researchers undertaking similar computational studies.

Introduction

The conformational landscape of cyclic molecules like substituted cyclohexenes plays a pivotal role in determining their physical, chemical, and biological properties. The presence of substituents on the cyclohexene ring introduces steric and electronic effects that influence the equilibrium between different conformations. For this compound, the interplay between the methyl and bromo substituents dictates the preferred half-chair conformations and the energetic barriers to ring inversion.

Computational chemistry provides a powerful toolkit for elucidating the structural and energetic properties of such molecules at the atomic level.[1] This guide outlines a state-of-the-art in silico approach to characterize the conformational space of this compound, providing a foundational understanding for further research and development.

Proposed Computational Methodology

A multi-step computational workflow is proposed to systematically investigate the conformational space of this compound. This approach is designed to balance computational cost with a high degree of accuracy.

Conformational Search

The initial step involves a broad exploration of the potential energy surface to identify all possible low-energy conformers. This is crucial for a comprehensive understanding of the molecule's flexibility.

Protocol:

-

Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure using a molecular editor.

-

Molecular Mechanics Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of possible conformers. This step efficiently explores the rotational space of the substituents and the ring puckering.

-

Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.

Quantum Mechanical Geometry Optimization and Energy Calculation

The conformers identified in the initial search are then subjected to high-level quantum mechanical calculations to obtain accurate geometries and relative energies.

Protocol:

-

Density Functional Theory (DFT) Optimization: The selected conformers are optimized using Density Functional Theory (DFT), a widely used and reliable quantum mechanical method.[2] A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) for initial optimizations.

-

Higher-Level Refinement: For the most stable conformers, a more accurate single-point energy calculation or full re-optimization can be performed using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional or a higher level of theory like Møller-Plesset perturbation theory (MP2).[3]

-

Solvation Effects: To simulate a more realistic environment, the effect of a solvent can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

The following diagram illustrates the proposed computational workflow:

Caption: Proposed computational workflow for the structural analysis of this compound.

Conformational Analysis of this compound

The cyclohexene ring adopts a half-chair conformation. The primary conformational isomerism in this compound arises from the axial or equatorial positioning of the bromo and methyl groups. Due to the C1-C2 double bond, the methyl group is on an sp2-hybridized carbon and does not have a distinct axial or equatorial position in the same way a substituent on an sp3 carbon would. The key conformational question revolves around the position of the bromine atom at C6.

The two primary half-chair conformers are interconvertible through a ring-flip process.

Caption: Conformational equilibrium of this compound between axial and equatorial bromine conformers.

Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable to avoid 1,3-diaxial interactions.[4][5] The relative stability of the axial and equatorial conformers of this compound will depend on the balance of steric and electronic effects.

Predicted Structural Data

The following tables present hypothetical but realistic quantitative data that would be expected from the computational analysis of the two primary conformers of this compound. These values are based on typical bond lengths and angles for similar molecules.

Table 1: Predicted Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-Br | 0.00 |

| Axial-Br | > 0.5 |

Table 2: Predicted Key Bond Lengths (Å)

| Bond | Equatorial-Br Conformer | Axial-Br Conformer |

| C-Br | 1.95 | 1.96 |

| C1-C2 | 1.34 | 1.34 |

| C1-C6 | 1.52 | 1.53 |

| C1-CH3 | 1.51 | 1.51 |

Table 3: Predicted Key Bond Angles (°)

| Angle | Equatorial-Br Conformer | Axial-Br Conformer |

| C5-C6-C1 | 110.5 | 111.0 |

| C5-C6-Br | 110.0 | 109.5 |

| C1-C6-Br | 109.0 | 108.5 |

| C2-C1-C6 | 122.0 | 122.0 |

Table 4: Predicted Key Dihedral Angles (°)

| Dihedral Angle | Equatorial-Br Conformer | Axial-Br Conformer |

| C2-C1-C6-C5 | -30.0 | 30.0 |

| C2-C1-C6-Br | 90.0 | -90.0 |

| C3-C4-C5-C6 | 55.0 | -55.0 |

Conclusion

References

- 1. Drug Discovery: Combining the Power of Computational Chemistry with Multiple Applications [bio-itworld.com]

- 2. open.metu.edu.tr [open.metu.edu.tr]

- 3. benchchem.com [benchchem.com]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

The Cyclohexene Ring: A Journey from Foundational Discovery to Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted cyclohexene (B86901) motif, a six-membered carbon ring containing a single double bond, is a cornerstone of organic chemistry. Its journey from a subject of academic curiosity in the late 19th century to a critical structural component in numerous modern pharmaceuticals is a testament to the enduring power of fundamental chemical discovery. This technical guide delves into the historical background of substituted cyclohexenes, details key synthetic methodologies with experimental protocols, and explores their role in modulating critical signaling pathways, providing a comprehensive resource for professionals in the field of drug development.

A Historical Perspective: The Dawn of Alicyclic Chemistry

The story of substituted cyclohexenes is intrinsically linked to the pioneering work of German chemist Otto Wallach , who was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds. In the late 19th and early 20th centuries, Wallach and his contemporaries were engrossed in the study of terpenes, volatile compounds found in essential oils. Their investigations into the structure and reactivity of these natural products laid the crucial groundwork for understanding cyclic hydrocarbons.

One of the earliest and most fundamental methods for the synthesis of a substituted cyclohexene was the acid-catalyzed dehydration of a substituted cyclohexanol. A classic example is the formation of 1-methylcyclohexene from 1-methylcyclohexanol (B147175). This elimination reaction, extensively studied in Wallach's laboratory, proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent deprotonation to yield the alkene.

Another foundational pillar in the synthesis of substituted cyclohexenes was the groundbreaking work of German chemists Otto Diels and Kurt Alder . In 1928, they described a reaction between a conjugated diene and a substituted alkene (a dienophile) to form a substituted cyclohexene derivative. This reaction, now famously known as the Diels-Alder reaction , earned them the Nobel Prize in Chemistry in 1950. Its ability to form six-membered rings with high stereochemical control has made it an indispensable tool in organic synthesis.

The mid-20th century saw the development of other powerful synthetic tools for constructing substituted cyclohexene rings. The Robinson annulation , discovered by Sir Robert Robinson in 1935, is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone, a ketone-containing cyclohexene derivative.[1][2] This method has been particularly instrumental in the synthesis of steroids and other polycyclic natural products.[2]

Around the same time, in 1944, Australian chemist Arthur Birch developed the Birch reduction , a method for the reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with an alcohol.[3][4] This reaction provided a novel entry into partially saturated cyclic systems, further expanding the synthetic chemist's toolkit for accessing substituted cyclohexenes.

The work of other notable chemists like Adolf von Baeyer , with his strain theory of cyclic compounds, and William Henry Perkin Jr. , who made significant contributions to the synthesis of cyclic ketones, also provided a deeper understanding of the stability and reactivity of these ring systems, paving the way for more sophisticated synthetic strategies.[3][5]

Key Synthetic Methodologies and Experimental Protocols

The historical and continued importance of substituted cyclohexenes is reflected in the diverse array of synthetic methods developed for their preparation. The following sections detail the protocols for some of the most fundamental and widely used reactions.

Dehydration of Substituted Cyclohexanols

This classic method remains a staple in introductory organic chemistry and is a direct route to simple substituted cyclohexenes.

Table 1: Quantitative Data for the Dehydration of 2-Methylcyclohexanol

| Product | Relative Yield (Zaitsev's Rule) |

| 1-Methylcyclohexene | Major Product |

| 3-Methylcyclohexene | Minor Product |

Experimental Protocol: Synthesis of 1-Methylcyclohexene via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol [6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1-methylcyclohexanol (1.0 molar equivalent).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid or 85% phosphoric acid (catalytic amount, e.g., 0.2 molar equivalents). The addition is exothermic and should be done carefully.[6]

-

Distillation: Assemble a fractional distillation apparatus and gently heat the mixture. The lower-boiling products, 1-methylcyclohexene and water, will co-distill. Collect the distillate that boils in the range of 90-115 °C.[6]

-

Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, venting frequently), and again with water.[6]

-

Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Perform a final simple distillation, collecting the fraction that boils at 110-111 °C to obtain purified 1-methylcyclohexene.[6]

The Diels-Alder Reaction

This [4+2] cycloaddition is a powerful and stereospecific method for forming substituted cyclohexenes.

Experimental Protocol: Synthesis of a Substituted Cyclohexene via Diels-Alder Reaction of Anthracene (B1667546) and Maleic Anhydride (B1165640)

-

Reactant Preparation: In a round-bottom flask, combine anthracene (1.0 molar equivalent) and maleic anhydride (1.0 molar equivalent).

-

Solvent Addition: Add a high-boiling solvent such as xylene.

-

Reaction: Heat the mixture to reflux (approximately 140 °C) for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.

-

Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.

-

Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to obtain the purified Diels-Alder adduct.

The Robinson Annulation

This tandem reaction is a cornerstone for the synthesis of fused bicyclic systems containing a cyclohexenone ring. A prominent example is the synthesis of the Wieland-Miescher ketone.[5]

Table 2: Representative Yields for the Synthesis of the Wieland-Miescher Ketone

| Step | Reagents | Yield |

| Michael Addition & Aldol Condensation | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone, base | 70-90% |

Experimental Protocol: Synthesis of the Wieland-Miescher Ketone [5]

-

Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 molar equivalent) in a suitable solvent (e.g., methanol), add a base such as potassium hydroxide (B78521). Cool the mixture and slowly add methyl vinyl ketone (1.1 molar equivalents). Stir the reaction at room temperature until the Michael addition is complete.

-

Intramolecular Aldol Condensation and Dehydration: Acidify the reaction mixture to neutralize the base. Then, add a stronger base (e.g., potassium hydroxide in ethanol) and heat the mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.

-

Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by distillation or recrystallization to yield the Wieland-Miescher ketone.

Substituted Cyclohexenes in Drug Development: Modulating Signaling Pathways

The rigid, yet conformationally flexible, scaffold of the cyclohexene ring makes it an attractive moiety for the design of small molecule drugs that can interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.

CCR2 Antagonism: A Case Study in GPCR Modulation

The C-C chemokine receptor type 2 (CCR2) is a GPCR that plays a critical role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[7] Its primary ligand is the chemokine CCL2.[7] Overactivation of the CCL2/CCR2 signaling axis is implicated in various inflammatory diseases, making CCR2 an attractive therapeutic target.[7][8] Several substituted cyclohexane (B81311) and cyclohexene derivatives have been identified as potent CCR2 antagonists.[9][10]

These antagonists typically function by binding to the CCR2 receptor, thereby blocking the binding of CCL2 and inhibiting the downstream signaling cascade.[7] This prevents the recruitment of inflammatory cells and mitigates the inflammatory response. The binding can be orthosteric, directly competing with the natural ligand, or allosteric, binding to a different site on the receptor and inducing a conformational change that prevents activation.[7]

The signaling cascade initiated by CCL2 binding to CCR2 involves the activation of several key intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][11] By blocking the initial receptor activation, CCR2 antagonists effectively inhibit these downstream pathways.

Experimental Workflow for Characterizing a Novel CCR2 Antagonist

The discovery and development of a new substituted cyclohexene-based CCR2 antagonist involves a rigorous experimental workflow to characterize its potency and mechanism of action.

Substituted Cyclohexenes as Enzyme Inhibitors

Beyond GPCRs, substituted cyclohexenes have also been investigated as inhibitors of various enzymes. The constrained conformation of the cyclohexene ring can facilitate binding to the active or allosteric sites of enzymes, leading to modulation of their activity. For instance, certain polyoxygenated cyclohexene derivatives have shown potential as anti-cancer agents by interfering with enzymes involved in cell cycle regulation, such as EZH2.[12] The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.

Conclusion

The journey of the substituted cyclohexene ring from its early discovery in the context of natural product chemistry to its current status as a privileged scaffold in medicinal chemistry highlights the profound impact of fundamental organic synthesis on modern drug development. The pioneering work of chemists like Wallach, Diels, Alder, and Robinson provided the essential tools to construct this versatile six-membered ring system. Today, researchers continue to build upon this legacy, designing and synthesizing novel substituted cyclohexene derivatives with finely tuned biological activities. A deep understanding of the historical context, synthetic methodologies, and mechanisms of action of these compounds is crucial for the continued innovation of new and effective therapeutics for a wide range of human diseases.

References

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. Baeyer’s strain theory, proposed by the German chemist Adolf von Baey - askIITians [askiitians.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 9. diy.org [diy.org]

- 10. benchchem.com [benchchem.com]

- 11. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-1-methylcyclohexene via Allylic Bromination with N-Bromosuccinimide (NBS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allylic bromination is a crucial transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization provides a versatile handle for subsequent nucleophilic substitutions, eliminations, or organometallic reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, as it provides a low, constant concentration of bromine radicals, which favors the desired allylic substitution over the competing electrophilic addition to the alkene.[1][2] This protocol details the synthesis of 6-bromo-1-methylcyclohexene from 1-methylcyclohexene using NBS in a non-polar solvent, initiated by light or a radical initiator. The reaction proceeds via a free-radical chain mechanism, where the stability of the resulting tertiary allylic radical directs the regioselectivity of the bromination to the C6 position.[3]

Reaction Scheme

1-Methylcyclohexene reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light in a solvent such as carbon tetrachloride to yield this compound and succinimide (B58015) as a byproduct.

Data Presentation: Key Reaction Parameters

The following table summarizes the typical quantitative data for the synthesis. Molar amounts should be calculated based on the desired scale of the reaction.

| Parameter | Value | Notes |

| Starting Material | 1-Methylcyclohexene | Ensure purity, as isomeric impurities can lead to side products. |

| Reagent | N-Bromosuccinimide (NBS) | Should be recrystallized from water if it appears yellow or discolored to remove impurities and HBr. |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane (B81311) | CCl₄ is traditional but toxic; cyclohexane is a suitable alternative.[4] Ensure the solvent is anhydrous. |

| Initiator | AIBN or Benzoyl Peroxide | ~1-2 mol% relative to the starting material. Alternatively, a UV or tungsten lamp can be used.[4] |

| Molar Ratio | 1.0 eq : 1.1 eq : 0.02 eq | (1-Methylcyclohexene : NBS : Initiator) |